molecular formula C6H9NO2S B6150665 methyl (2S)-2-isothiocyanatobutanoate CAS No. 1437175-60-4

methyl (2S)-2-isothiocyanatobutanoate

Cat. No.: B6150665
CAS No.: 1437175-60-4
M. Wt: 159.2
InChI Key:
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Description

Methyl (2S)-2-isothiocyanatobutanoate is an organic compound that belongs to the class of isothiocyanates This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-isothiocyanatobutanoate typically involves the reaction of an appropriate amine with carbon disulfide followed by oxidation. One common method is the reaction of (2S)-2-aminobutanoic acid methyl ester with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate, which is then oxidized to yield the isothiocyanate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.

    Substitution: The isothiocyanate group is highly reactive and can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thioureas.

    Substitution: Thiourea derivatives and other substituted products.

Scientific Research Applications

Methyl (2S)-2-isothiocyanatobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-isothiocyanatobutanoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, enzymes, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

  • Methyl (2S)-2-isothiocyanatopropanoate
  • Methyl (2S)-2-isothiocyanatopentanoate
  • Ethyl (2S)-2-isothiocyanatobutanoate

Comparison: Methyl (2S)-2-isothiocyanatobutanoate is unique due to its specific butanoate backbone, which influences its reactivity and biological activity. Compared to similar compounds with different alkyl chains, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

CAS No.

1437175-60-4

Molecular Formula

C6H9NO2S

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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